molecular formula C7H10ClN2O3+ B127017 O-(4-Nitrobenzyl)hydroxylamine hydrochloride CAS No. 2086-26-2

O-(4-Nitrobenzyl)hydroxylamine hydrochloride

Cat. No.: B127017
CAS No.: 2086-26-2
M. Wt: 205.62 g/mol
InChI Key: LKCAFSOYOMFQSL-UHFFFAOYSA-N
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Description

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H8N2O3·HCl and a molecular weight of 204.61 g/mol . It is also known as 4-Nitrobenzyloxyamine hydrochloride. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-Nitrobenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 4-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base . The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often obtained in crystalline form .

Chemical Reactions Analysis

Types of Reactions

O-(4-Nitrobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is unique due to its nitro group, which allows for specific reactions such as reduction to amino derivatives. This makes it particularly useful in applications where selective reduction or tagging is required .

Properties

IUPAC Name

O-[(4-nitrophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCAFSOYOMFQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062169
Record name 4-Nitrobenzyloxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086-26-2
Record name Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzyloxyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrobenzyloxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-nitrobenzyl)hydroxylammonium hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.571
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does O-(4-Nitrobenzyl)hydroxylamine hydrochloride impact the bleaching rate of bacteriorhodopsin in different media?

A: The study found that NBHA significantly influences the bleaching rate of BR depending on the surrounding medium. In gelatin films, NBHA did not increase the bleaching rate compared to unmodified hydroxylamine (HA). This is attributed to the restricted movement of the larger NBHA molecule within the dehydrated film environment [].

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